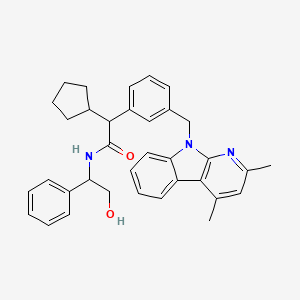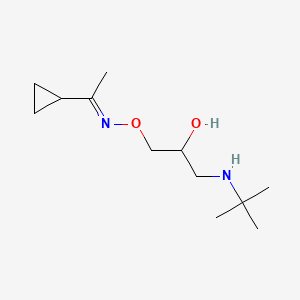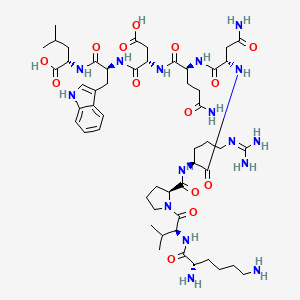
T20 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T20 (acetate) is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a derivative of acetic acid, where the acetate ion forms a salt or ester with a base. This compound is known for its versatility and is used in a wide range of chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T20 (acetate) typically involves the reaction of acetic acid with a suitable base. One common method is the esterification of acetic acid with an alcohol in the presence of an acid catalyst. This reaction can be represented as:
CH3COOH+ROH→CH3COOR+H2O
where R represents an alkyl group.
Industrial Production Methods
In industrial settings, T20 (acetate) can be produced through various methods, including reactive distillation and enhanced extraction processes. These methods often involve the use of sophisticated equipment and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
T20 (acetate) undergoes several types of chemical reactions, including:
Oxidation: T20 (acetate) can be oxidized to form acetic acid and other oxidation products.
Reduction: It can be reduced to form ethanol and other reduced compounds.
Substitution: T20 (acetate) can participate in nucleophilic substitution reactions, where the acetate group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include acetic acid, ethanol, and various substituted acetates, depending on the specific reagents and conditions used.
Scientific Research Applications
T20 (acetate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: T20 (acetate) is used in the preparation of biological samples and as a buffer in biochemical assays.
Industry: T20 (acetate) is used in the production of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of T20 (acetate) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a metabolic intermediate, participating in pathways such as the citric acid cycle. Its effects are mediated through its ability to donate acetate ions, which can be utilized in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to T20 (acetate) include ethyl acetate, butyl acetate, and other acetate esters. These compounds share similar chemical properties and reactivity due to the presence of the acetate group.
Uniqueness
What sets T20 (acetate) apart from other similar compounds is its specific structure and the unique properties it imparts to the reactions and processes it is involved in. For example, its reactivity and solubility can differ significantly from other acetate esters, making it particularly useful in certain applications .
Properties
Molecular Formula |
C3H8O2 |
|---|---|
Molecular Weight |
76.09 g/mol |
IUPAC Name |
acetic acid;methane |
InChI |
InChI=1S/C2H4O2.CH4/c1-2(3)4;/h1H3,(H,3,4);1H4 |
InChI Key |
ZOFMEZKHZDNWFN-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene](/img/structure/B10799463.png)


![(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B10799494.png)



![2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B10799513.png)


![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)
![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B10799532.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10799538.png)
